N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide
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Overview
Description
Preparation Methods
The synthetic routes for N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide typically involve multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. Industrial production methods may involve solid-phase extraction techniques to purify the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It is being investigated for its potential use in drug development and treatment of various diseases.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with cathepsin S, a protease involved in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide can be compared with other similar compounds, such as:
Morpholine-4-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents.
Benzylethers: Compounds with a benzyl group attached to an ether oxygen.
N-carbamoyl-alpha amino acids and derivatives: Compounds containing an alpha amino acid with a carbamoyl group at the terminal nitrogen atom.
Properties
Molecular Formula |
C25H36N4O4 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2R)-2-cyano-1-phenylmethoxypropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-25(18-26,19-33-17-21-10-6-3-7-11-21)28-23(30)22(16-20-8-4-2-5-9-20)27-24(31)29-12-14-32-15-13-29/h3,6-7,10-11,20,22H,2,4-5,8-9,12-17,19H2,1H3,(H,27,31)(H,28,30)/t22-,25+/m0/s1 |
InChI Key |
MQWUTQCRGGBPBT-WIOPSUGQSA-N |
Isomeric SMILES |
C[C@](COCC1=CC=CC=C1)(C#N)NC(=O)[C@H](CC2CCCCC2)NC(=O)N3CCOCC3 |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(C#N)NC(=O)C(CC2CCCCC2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
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